molecular formula C17H17BrN2 B12483437 N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine

N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B12483437
M. Wt: 329.2 g/mol
InChI Key: NJBOOOMGSPXXEY-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromobenzyl group attached to an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine typically involves the reaction of 3-bromobenzyl chloride with 2-(1H-indol-3-yl)ethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives of the indole and benzyl groups.

    Reduction: Reduced forms of the indole and benzyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity. Additionally, the bromobenzyl group may enhance the compound’s binding affinity and selectivity towards certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine
  • N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine
  • N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

Uniqueness

N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the indole moiety further enhances its potential for diverse applications in scientific research.

Properties

Molecular Formula

C17H17BrN2

Molecular Weight

329.2 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C17H17BrN2/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17/h1-7,10,12,19-20H,8-9,11H2

InChI Key

NJBOOOMGSPXXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Br

Origin of Product

United States

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